![molecular formula C22H21FN2O4 B2905083 2-(2-(Dimethylamino)ethyl)-7-fluoro-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 631890-61-4](/img/structure/B2905083.png)
2-(2-(Dimethylamino)ethyl)-7-fluoro-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
The compound contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. Pyrrole rings are found in many biologically active compounds and have diverse activities .
Molecular Structure Analysis
The compound has several functional groups including a pyrrole ring, a dimethylamino group, a methoxyphenyl group, and a fluoro group. These groups could potentially influence the compound’s reactivity and biological activity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the electron-donating dimethylamino and methoxy groups, and the electron-withdrawing fluoro group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of polar groups like dimethylamino and methoxy could influence properties like solubility .Scientific Research Applications
Synthesis and Derivatives
A study by Vydzhak and Panchishyn (2010) demonstrated a high-yield synthesis route for 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones and their analogs, highlighting a versatile approach to a wide range of derivatives of this compound. This synthesis method paves the way for the exploration of various scientific applications by providing access to a diverse set of molecules for further investigation (Vydzhak & Panchishyn, 2010).
Photophysical Properties and Applications
Another research focus is on the photophysical properties and potential applications of derivatives of this compound in optoelectronics. For instance, Lei et al. (2016) synthesized D-π-A 1,4-dihydropyridine derivatives displaying aggregation-induced emission characteristics. These molecules exhibit reversible piezochromism and solvent-induced emission changes, offering potential applications in optoelectronic devices and cell imaging due to their stimulus-responsive fluorescent properties (Lei et al., 2016).
Optoelectronic Materials
The compound's derivatives have been explored for their suitability in optoelectronic applications, such as organic light-emitting diodes (OLEDs) and polymer solar cells. For example, Hu et al. (2015) synthesized a novel alcohol-soluble n-type conjugated polyelectrolyte based on the diketopyrrolopyrrole (DPP) backbone for use as an electron transport layer in inverted polymer solar cells, demonstrating improved power conversion efficiency (Hu et al., 2015).
Electroluminescent Materials
Luo et al. (2015) designed and synthesized red-emissive fluorophores based on the 1,8-naphthalimide structure for standard-red OLED applications. These materials, featuring modifications in the donor and acceptor subunits, exhibited improved chromaticity and reduced concentration quenching, highlighting the potential of similar derivatives for high-performance OLEDs (Luo et al., 2015).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[2-(dimethylamino)ethyl]-7-fluoro-1-(3-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O4/c1-24(2)9-10-25-19(13-5-4-6-15(11-13)28-3)18-20(26)16-12-14(23)7-8-17(16)29-21(18)22(25)27/h4-8,11-12,19H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWFVBZOSOQPFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)F)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(Dimethylamino)ethyl)-7-fluoro-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |
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